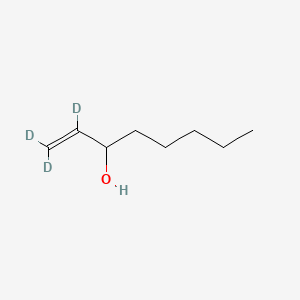

Oct-1-en-3-ol-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H16O |

|---|---|

分子量 |

131.23 g/mol |

IUPAC名 |

1,1,2-trideuteriooct-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/i2D2,4D |

InChIキー |

VSMOENVRRABVKN-OVLJBECYSA-N |

異性体SMILES |

[2H]C(=C([2H])C(CCCCC)O)[2H] |

正規SMILES |

CCCCCC(C=C)O |

製品の起源 |

United States |

Foundational & Exploratory

What is Oct-1-en-3-ol-d3 and its chemical properties

An In-depth Technical Guide on Oct-1-en-3-ol-d3: Chemical Properties and Applications

Introduction

This compound is the deuterated isotopologue of 1-octen-3-ol, a naturally occurring secondary alcohol colloquially known as mushroom alcohol.[1] 1-Octen-3-ol is a significant flavor and aroma component in many fungi, plants, and their products, and it is also a potent attractant for various insect species, including mosquitoes.[2][3][4][5] The deuterated form, this compound, serves as a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis using mass spectrometry. The presence of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated form.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, intended for researchers, scientists, and professionals in drug development and analytical sciences. Due to the limited availability of experimental data for the deuterated isotopologue, this guide leverages the extensive data available for its non-deuterated counterpart, 1-octen-3-ol, as a proxy for its physical and chemical characteristics.

Chemical and Physical Properties

The chemical properties of this compound are primarily defined by its functional groups: a secondary alcohol and a terminal double bond. The physical properties are expected to be very similar to those of 1-octen-3-ol.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-Octen-3-ol-d3, Mushroom alcohol-d3 | |

| CAS Number | 1335435-98-7 | |

| Chemical Formula | C₈H₁₃D₃O | N/A |

| Molecular Weight | 131.23 g/mol (calculated) |

Table 2: Physical Properties of 1-Octen-3-ol (as a proxy for this compound)

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mushroom-like, earthy, green | |

| Boiling Point | 174 °C at 1 atm | |

| Density | 0.837 g/mL | |

| Solubility | Insoluble in water; soluble in oils and ethanol | |

| Refractive Index | 1.431-1.442 | |

| Vapor Pressure | 0.3 kPa (at 50 °C) |

Table 3: Spectroscopic Data for 1-Octen-3-ol (Note on Deuterated Analog)

| Spectroscopic Data | Description |

| Mass Spectrometry | The mass spectrum of 1-Octen-3-ol is characterized by a molecular ion peak (M+) at m/z 128. For 1-Octen-3-ol-d3, the molecular ion peak is expected at m/z 131, providing a clear distinction for quantification. |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum of 1-Octen-3-ol provides detailed structural information. For 1-Octen-3-ol-d3, the signals corresponding to the protons on the deuterated positions would be absent. |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum of 1-Octen-3-ol shows characteristic peaks for the eight carbon atoms. In the spectrum of 1-Octen-3-ol-d3, the carbon signals corresponding to the deuterated positions would exhibit a characteristic triplet splitting pattern due to coupling with deuterium. |

| ²H (Deuterium) NMR | This technique can be used to directly observe the deuterium signals in this compound. |

Synthesis of this compound

For comparison, common laboratory methods for the synthesis of non-deuterated 1-octen-3-ol include:

-

Grignard Reaction: The reaction of acrolein with pentylmagnesium bromide.

-

Selective Reduction: The selective reduction of 1-octen-3-one.

Applications in Research and Development

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is considered the gold standard for the accurate and precise quantification of volatile organic compounds like 1-octen-3-ol in complex matrices such as food, environmental samples, and biological fluids.

In SIDA, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation, allowing for the correction of analyte losses during sample preparation and variations in instrument response.

Other potential research applications for this compound include:

-

Metabolic Studies: As a tracer to elucidate the metabolic pathways and pharmacokinetics of 1-octen-3-ol.

-

Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion of 1-octen-3-ol.

Experimental Protocols

Quantification of 1-Octen-3-ol using this compound as an Internal Standard by GC-MS

This protocol outlines a general methodology for the quantification of 1-octen-3-ol in a liquid sample.

1. Sample Preparation:

- To a known volume or weight of the sample, add a precise amount of a standard solution of this compound in a suitable solvent (e.g., methanol).

- Vortex the sample to ensure thorough mixing.

- Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds, including 1-octen-3-ol and the internal standard.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

- Ions to Monitor:

- For 1-Octen-3-ol (analyte): m/z 128 (molecular ion) and other characteristic fragment ions.

- For this compound (internal standard): m/z 131 (molecular ion) and its corresponding fragment ions.

3. Data Analysis:

- Integrate the peak areas for the selected ions of both the analyte and the internal standard.

- Calculate the response ratio (analyte peak area / internal standard peak area).

- Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of 1-octen-3-ol and a constant concentration of this compound.

- Plot the response ratio against the concentration of the analyte to generate a linear regression curve.

- Determine the concentration of 1-octen-3-ol in the unknown sample by interpolating its response ratio on the calibration curve.

Visualizations

Caption: Proposed synthesis of this compound.

Caption: Workflow for quantification using an internal standard.

Safety Information

The safety profile of this compound is not well-documented. However, based on the data for 1-octen-3-ol, it should be handled with care. 1-Octen-3-ol is a combustible liquid that is harmful if swallowed or inhaled, and it can cause skin and serious eye irritation. It may also cause an allergic skin reaction. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a crucial analytical tool for the accurate quantification of its non-deuterated analog, 1-octen-3-ol. While specific experimental data for the deuterated form is limited, the well-documented properties of 1-octen-3-ol provide a reliable basis for its use. The primary application of this compound as an internal standard in Stable Isotope Dilution Analysis with GC-MS represents a state-of-the-art methodology for volatile compound analysis in various scientific fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Oct-1-en-3-ol-d3

Introduction

Oct-1-en-3-ol, colloquially known as mushroom alcohol, is a secondary alcohol naturally occurring in fungi, plants, and even human breath, and it is a known attractant for biting insects.[1][2][3] Its deuterated isotopologue, this compound, serves as an invaluable tool in various research fields. The deuterium labeling provides a distinct mass shift, making it an excellent internal standard for accurate quantification in mass spectrometry-based analyses, such as Stable Isotope Dilution Analysis (SIDA).[1][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is limited, a robust and plausible synthetic route involves the reduction of a ketone precursor with a deuterated reducing agent. The most common and high-yield method for synthesizing the non-deuterated parent compound is the selective reduction of 1-octen-3-one. By substituting the reducing agent with a deuterated counterpart, the synthesis of the d3 isotopologue can be readily achieved.

Proposed Synthetic Pathway: Reduction of 1-octen-3-one

The primary proposed method is the selective reduction of 1-octen-3-one using sodium borodeuteride (NaBD₄). This method is advantageous due to its high yield and selectivity. The precursor, 1-octen-3-one, can be synthesized via a Grignard reaction between acrolein and pentylmagnesium bromide, which typically yields around 65% of 1-octen-3-ol that can then be oxidized to the ketone. The direct reduction of the ketone has been reported to achieve yields of up to 90% for the non-deuterated alcohol.

References

The Ubiquitous Volatile: A Technical Guide to the Natural Occurrence of 1-Octen-3-ol in Fungi and Plants

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-ol, a volatile organic compound (VOC) commonly known as "mushroom alcohol," is a significant secondary metabolite found across the fungal and plant kingdoms.[1][2] Its characteristic earthy, mushroom-like aroma is a key component of the flavor profile of many edible fungi.[3] Beyond its sensory attributes, 1-octen-3-ol plays a multifaceted role in biological systems, acting as a signaling molecule in plant defense, an insect attractant, and a self-inhibitor of fungal spore germination.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of 1-octen-3-ol in fungi and plants, detailing its biosynthesis, methods for its quantification, and its diverse biological functions. The information presented herein is intended to serve as a valuable resource for researchers in mycology, plant science, and natural product chemistry, as well as for professionals in the food, fragrance, and pharmaceutical industries.

Introduction

First isolated from the matsutake mushroom (Tricholoma matsutake), 1-octen-3-ol is an eight-carbon unsaturated alcohol that has since been identified in a wide array of fungal and plant species. Its production is often associated with the oxidative breakdown of linoleic acid, a common fatty acid. In fungi, this compound is a key contributor to their characteristic aroma and is often released upon tissue disruption. In the plant kingdom, 1-octen-3-ol can be stored in a non-volatile glycosidic form and rapidly released upon mechanical damage, suggesting a role in defense against herbivores and pathogens. This guide will delve into the quantitative distribution of this compound, the intricate pathways of its formation, and the detailed experimental protocols for its analysis.

Biosynthesis of 1-Octen-3-ol

The primary biosynthetic pathway of 1-octen-3-ol in both fungi and plants involves the enzymatic oxidation of linoleic acid. This process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the introduction of molecular oxygen into linoleic acid to form a hydroperoxide intermediate. Subsequently, a hydroperoxide lyase (HPL) cleaves this intermediate to yield 1-octen-3-ol and other products. In some plants, such as soybean, 1-octen-3-ol is stored as a non-volatile glycoside, 1-octen-3-yl β-primeveroside, which is hydrolyzed by a specific glycosidase upon tissue damage to release the volatile alcohol.

Quantitative Occurrence of 1-Octen-3-ol

The concentration of 1-octen-3-ol varies significantly among different species and is influenced by factors such as developmental stage, environmental conditions, and tissue damage. The following tables summarize the quantitative data available in the literature for fungi and plants.

Table 1: Quantitative Occurrence of 1-Octen-3-ol in Fungi

| Fungal Species | Sample Type | Concentration | Analytical Method | Reference |

| Agaricus bisporus | Fresh mushroom | 19.3 - 37.2 ppm | Not specified | |

| Agaricus bisporus | Mushroom homogenate | 380 µg/g | Not specified | |

| Penicillium canescens | Dextrose-based medium | 11 ± 1 µg/ml | GC-MS | |

| Penicillium canescens | Submerged fermentation media | 17 ± 1 µg/ml | GC-MS | |

| Penicillium canescens | Solid-state fermentation | 1000 ± 38 µg/g | GC-MS | |

| Tricholoma matsutake | Fresh fruiting body | 2 - 186 ppm | Not specified |

Table 2: Quantitative Occurrence of 1-Octen-3-ol in Plants

| Plant Species | Sample Type | Concentration | Analytical Method | Reference |

| Pyropia haitanensis | Conchocelis phase | 56.30 ± 46.31 µ g/100 mg | HS-SPME/GC-MS | |

| Pyropia haitanensis | Conchocelis phase (heat shock) | 119.47 ± 40.70 µ g/100 mg | HS-SPME/GC-MS | |

| Rhodomonas sp. | Not specified | 420 ± 94 ng/g | HS-SPME/GC-MS | |

| Soybean (Glycine max) | Intact leaves | Below detection limit | Not specified |

Experimental Protocols for Quantification

The accurate quantification of the volatile 1-octen-3-ol requires sensitive analytical techniques, with Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) being the most common method.

HS-SPME-GC-MS Analysis of 1-Octen-3-ol in Fungal Cultures

This protocol is adapted from a standard method for the quantitative analysis of 1-octen-3-ol in the headspace of fungal cultures.

Materials:

-

Actively growing fungal cultures on a suitable medium.

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

1-Octen-3-ol-d3 (internal standard).

-

Methanol or ethanol (GC grade).

Procedure:

-

Sample Preparation: For solid cultures, excise a standardized plug (e.g., 6 mm diameter) from an actively growing fungal colony and place it in a 20 mL headspace vial.

-

Internal Standard Spiking: Prepare a stock solution of 1-octen-3-ol-d3 in methanol (e.g., 100 µg/mL) and a working solution (e.g., 1 µg/mL). Add a precise volume (e.g., 10 µL) of the working solution directly to the fungal sample in the headspace vial. Immediately seal the vial.

-

Equilibration: Incubate the vials at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.

-

Headspace Sampling: Manually or using an autosampler, expose the conditioned SPME fiber to the headspace of the vial for a standardized time (e.g., 30 minutes) at the equilibration temperature.

-

Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS (e.g., 250°C) for a sufficient desorption time (e.g., 5 minutes) in splitless mode.

-

Data Analysis: Quantify 1-octen-3-ol based on the peak area ratio of the analyte to the internal standard and a calibration curve.

HS-SPME-GC-MS Analysis of 1-Octen-3-ol in Plant Tissues

This protocol is a general procedure that can be optimized for different plant matrices.

Materials:

-

Fresh or appropriately stored plant tissue.

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

DVB/CAR/PDMS SPME fiber.

-

GC-MS system.

-

Internal standard (e.g., 1-octen-3-ol-d3 or other suitable compound).

-

Sodium chloride (optional).

Procedure:

-

Sample Preparation: Weigh a precise amount of homogenized plant tissue into a headspace vial. For some matrices, the addition of a saturated NaCl solution can enhance the release of volatiles.

-

Internal Standard Spiking: Add a known amount of the internal standard to the vial and seal it immediately.

-

Incubation and Extraction: Incubate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) to allow for equilibration. Then, expose the conditioned SPME fiber to the headspace for a defined extraction period (e.g., 30 minutes).

-

Desorption and GC-MS Analysis: Transfer the fiber to the GC injection port for thermal desorption.

-

Data Analysis: Identify and quantify 1-octen-3-ol using the mass spectrum and retention time compared to a standard, and by using the internal standard for calibration.

Biological Roles and Signaling

1-Octen-3-ol is not merely a flavor compound; it is an active participant in a variety of biological interactions.

Role in Fungi

In fungi, 1-octen-3-ol can act as a self-inhibitor, preventing premature spore germination at high concentrations. This allows for dispersal and germination only under more favorable conditions. It also contributes to the characteristic "moldy" odor of damp environments, which can be an indicator of fungal contamination.

Role in Plants

In plants, 1-octen-3-ol acts as a signaling molecule, particularly in defense responses. Exposure of Arabidopsis thaliana to 1-octen-3-ol has been shown to induce the expression of defense genes that are typically activated by wounding or by the plant hormones jasmonic acid and ethylene. This suggests that plants can recognize this fungal volatile and prime their defenses against potential pathogens.

Conclusion and Future Perspectives

1-Octen-3-ol is a versatile and biologically significant volatile compound with a widespread occurrence in fungi and plants. Its role extends from contributing to the characteristic aroma of mushrooms to mediating complex ecological interactions. The standardized protocols for its quantification, as detailed in this guide, are essential for reproducible research in this field. Future research should focus on elucidating the specific receptors for 1-octen-3-ol in plants and insects, further exploring its potential applications in agriculture as a biopesticide or a crop defense enhancer, and investigating its full spectrum of physiological effects in mammals. A deeper understanding of this ubiquitous molecule will undoubtedly open new avenues for its application in various scientific and industrial domains.

References

The Multifaceted Role of Oct-1-en-3-ol: A Fungal Volatile with Far-Reaching Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-1-en-3-ol, a volatile organic compound (VOC) commonly known as "mushroom alcohol," is a quintessential aroma component of many fungi.[1] Beyond its characteristic earthy and fungal scent, this eight-carbon alcohol plays a pivotal role in a complex web of biological interactions, acting as a signaling molecule that influences the behavior and physiology of a diverse range of organisms, including fungi themselves, insects, plants, and even mammals.[2] This technical guide provides a comprehensive overview of the biological significance of oct-1-en-3-ol, detailing its biosynthesis, its multifaceted roles in various ecosystems, and its potential implications for human health and drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Biosynthesis of Oct-1-en-3-ol

Oct-1-en-3-ol is primarily biosynthesized from the oxidative cleavage of linoleic acid, a common fatty acid found in fungi and other organisms.[3] This process is catalyzed by a series of enzymes, including lipoxygenases and hydroperoxide lyases. The pathway typically proceeds as follows:

-

Oxygenation of Linoleic Acid: A lipoxygenase enzyme introduces molecular oxygen into the linoleic acid molecule, forming a hydroperoxide derivative.

-

Cleavage of the Hydroperoxide: A hydroperoxide lyase then cleaves the carbon chain of the hydroperoxide, resulting in the formation of oct-1-en-3-ol and another aldehyde or acid.

The specific enzymes and intermediates can vary between different fungal species, leading to the production of different stereoisomers of oct-1-en-3-ol, each with potentially distinct biological activities.

Biological Roles and Quantitative Effects of Oct-1-en-3-ol

The biological effects of oct-1-en-3-ol are concentration-dependent and can be either beneficial or detrimental depending on the organism and the context of the interaction.

Interspecies Fungal Interactions

Oct-1-en-3-ol can act as a self-inhibitor of spore germination and mycelial growth in some fungal species, potentially regulating population density and reducing competition.[4] This has been observed in species such as Aspergillus flavus and Penicillium paneum.

Fungal-Insect Interactions: A Double-Edged Sword

As a semiochemical, oct-1-en-3-ol plays a crucial role in mediating interactions between fungi and insects. It can act as both an attractant and a repellent.

-

Attractant: Many insects, particularly those that feed on or are parasitized by fungi, are attracted to oct-1-en-3-ol. This is famously observed in mosquitoes, which use this compound as a cue to locate their mammalian hosts, as it is also present in the breath and sweat of animals.

-

Repellent: Conversely, for some insects, oct-1-en-3-ol can be a repellent, deterring them from feeding on the fungus. This dual role highlights the complexity of chemical communication in ecosystems.

Fungal-Plant Interactions: Eliciting Defense

Oct-1-en-3-ol released by fungi can be perceived by plants, triggering their defense mechanisms. Exposure of plants like Arabidopsis thaliana to this volatile has been shown to induce the expression of defense-related genes, particularly those involved in the jasmonic acid (JA) signaling pathway. This pre-emptive activation of defenses can enhance the plant's resistance to subsequent pathogen attacks. In soybean, 1-octen-3-ol is stored as a non-volatile glycoside and is rapidly released upon tissue wounding, suggesting its role in immediate defense responses.

Antimicrobial Activity

Oct-1-en-3-ol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. It can disrupt cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. This property makes it a compound of interest for applications in food preservation and as a potential lead for the development of new antimicrobial agents.

Neurotoxic Effects and Human Health Implications

Recent studies using the fruit fly Drosophila melanogaster as a model organism have raised concerns about the potential neurotoxic effects of oct-1-en-3-ol. Exposure to this compound has been shown to disrupt dopamine homeostasis and cause degeneration of dopaminergic neurons, suggesting a possible link to Parkinsonism. The mechanism appears to involve the inhibition of dopamine uptake by both the plasma membrane dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT). These findings underscore the importance of understanding the potential health risks associated with exposure to high concentrations of fungal volatiles in indoor environments.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of oct-1-en-3-ol as reported in the cited literature.

| Organism/System | Effect | Concentration/Dose | Reference |

| Drosophila melanogaster | 28% decrease in dopamine levels | 0.5 ppm (24h exposure) | |

| Drosophila melanogaster | 50% mortality | ~16.9 days at 0.5 ppm | |

| HEK-DAT/VMAT2 cells | 95% reduction in dopamine uptake | 10 ppm (2h exposure) | |

| Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 1.0 mg/mL | |

| Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | 2.0 mg/mL | |

| Fusarium tricinctum | Complete inhibition of fungal growth | 8.0 mg/mL | |

| Fusarium tricinctum | Complete inhibition of spore germination | 2.0 mg/mL | |

| Fusarium oxysporum | Complete inhibition of fungal growth | 8.0 mg/mL | |

| Fusarium oxysporum | Complete inhibition of spore germination | 2.0 mg/mL | |

| Aspergillus flavus conidia | Inhibition of germination | ≥ 10 mM |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological significance of oct-1-en-3-ol.

Protocol 1: Extraction and Quantification of 1-Octen-3-ol from Fungal Cultures using HS-SPME-GC-MS

Objective: To extract and quantify the amount of 1-octen-3-ol produced by a fungal culture.

Materials:

-

Fungal culture grown on a suitable medium (e.g., Potato Dextrose Agar)

-

20 mL headspace vials with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

1-octen-3-ol standard for calibration

Procedure:

-

Sample Preparation: Aseptically transfer a standardized amount of the fungal culture (e.g., a 6 mm agar plug) into a 20 mL headspace vial.

-

SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

-

Headspace Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40°C) to allow for the volatilization of the compounds. Insert the conditioned SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a standardized time (e.g., 30 minutes) to allow for the adsorption of volatiles.

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) to desorb the analytes onto the GC column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-350.

-

-

Quantification: Identify 1-octen-3-ol based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of 1-octen-3-ol by creating a calibration curve using known concentrations of the standard.

Protocol 2: Assessment of Antifungal Activity of 1-Octen-3-ol using Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1-octen-3-ol against a specific fungus.

Materials:

-

Pure 1-octen-3-ol

-

Fungal culture of interest

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum: Grow the fungus in a liquid medium and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10^5 CFU/mL).

-

Serial Dilution of 1-Octen-3-ol: Prepare a stock solution of 1-octen-3-ol in a suitable solvent (e.g., ethanol). Perform a two-fold serial dilution of the stock solution in the growth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized volume of the fungal inoculum to each well containing the different concentrations of 1-octen-3-ol. Include a positive control (inoculum with no 1-octen-3-ol) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

-

Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of 1-octen-3-ol that completely inhibits visible growth.

Protocol 3: Insect Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect species to 1-octen-3-ol.

Materials:

-

Y-tube olfactometer

-

Air pump and flow meters

-

Charcoal-filtered and humidified air source

-

Test insects (e.g., mosquitoes)

-

1-octen-3-ol solution of a known concentration

-

Control substance (e.g., the solvent used for the 1-octen-3-ol solution)

-

Filter paper strips

Procedure:

-

Olfactometer Setup: Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors. Set up the olfactometer with a continuous flow of clean, humidified air through both arms.

-

Odor Source Preparation: Apply a known amount of the 1-octen-3-ol solution to a filter paper strip and place it in the odor chamber of one arm of the olfactometer. Place a filter paper strip with the control substance in the other arm.

-

Insect Acclimatization: Acclimatize the test insects to the experimental conditions for a short period before the bioassay.

-

Bioassay: Introduce a single insect into the base of the Y-tube. Observe the insect's movement and record which arm it enters first and the time spent in each arm over a defined period (e.g., 5 minutes).

-

Data Analysis: Repeat the bioassay with a sufficient number of insects. Analyze the data to determine if there is a statistically significant preference for the arm containing 1-octen-3-ol (attraction) or the control arm (repulsion).

Protocol 4: Analysis of Plant Defense Gene Expression using qRT-PCR

Objective: To quantify the change in expression of defense-related genes in a plant in response to 1-octen-3-ol exposure.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

1-octen-3-ol

-

Airtight exposure chamber

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative real-time PCR (qRT-PCR) machine

-

SYBR Green or TaqMan master mix

-

Primers for target defense genes (e.g., PDF1.2, PR-1) and a reference gene (e.g., Actin)

Procedure:

-

Plant Treatment: Place the plant seedlings in an airtight chamber and introduce a known concentration of volatile 1-octen-3-ol (e.g., by placing a small vial with the compound inside the chamber). Expose the plants for a specific duration (e.g., 24 hours). Use a control chamber with no 1-octen-3-ol.

-

RNA Extraction: After exposure, immediately harvest the plant tissue, freeze it in liquid nitrogen, and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR:

-

Set up the qRT-PCR reactions in triplicate for each sample and each gene (target and reference). Each reaction should contain cDNA, forward and reverse primers, and the qPCR master mix.

-

Run the qRT-PCR program on the machine, which includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes in the 1-octen-3-ol-treated plants compared to the control plants using the ΔΔCt method, normalizing to the expression of the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of oct-1-en-3-ol.

Caption: Biosynthesis pathway of Oct-1-en-3-ol from linoleic acid.

Caption: Induction of plant defense via the jasmonic acid pathway by Oct-1-en-3-ol.

Caption: Experimental workflow for investigating the neurotoxicity of Oct-1-en-3-ol in Drosophila.

Caption: Proposed mechanism of Oct-1-en-3-ol-induced dopaminergic neurodegeneration.

Conclusion and Future Directions

Oct-1-en-3-ol, a seemingly simple fungal volatile, is a remarkably versatile molecule with profound biological significance. Its ability to act as a semiochemical, a defense elicitor, an antimicrobial agent, and a potential neurotoxin highlights the intricate and often overlooked roles of volatile organic compounds in mediating ecological interactions and influencing health. For researchers and drug development professionals, understanding the multifaceted nature of oct-1-en-3-ol opens up several avenues for future investigation.

Further research is warranted to fully elucidate the specific receptors and signaling pathways involved in the perception of oct-1-en-3-ol in different organisms. A deeper understanding of its mechanism of action could lead to the development of novel and environmentally friendly pest control strategies, innovative approaches to enhance plant disease resistance, and new antimicrobial therapies. Moreover, the potential neurotoxic effects of oct-1-en-3-ol necessitate further investigation into its impact on human health, particularly in the context of indoor air quality and occupational exposure. The continued exploration of this fascinating fungal volatile promises to yield valuable insights into the chemical language that governs the natural world and may provide novel solutions to pressing challenges in agriculture, medicine, and environmental science.

References

The Dual Role of Oct-1-en-3-ol: An Insect Attractant in Ecological Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oct-1-en-3-ol, a volatile organic compound first isolated from fungi, has emerged as a significant semiochemical in the field of chemical ecology.[1] This eight-carbon alcohol is a common component of breath and sweat in humans and other animals, making it a potent kairomone for a variety of blood-feeding insects.[1][2][3] Its role as an insect attractant has been extensively studied, revealing a nuanced and often species-specific activity profile that ranges from strong attraction to, paradoxically, repellency at high concentrations.[4] This technical guide provides a comprehensive overview of the ecological role of oct-1-en-3-ol, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in its detection by insects.

Data Presentation: Quantitative Effects of Oct-1-en-3-ol on Insect Behavior

The attractant efficacy of oct-1-en-3-ol is often quantified through field trapping experiments and laboratory-based behavioral assays. The following tables summarize key quantitative data from various studies, highlighting its synergistic effects with carbon dioxide (CO2) and the differential responses across various insect species.

Table 1: Field Trapping Studies on Mosquitoes

| Insect Species | Trap Type | Bait | Mean No. of Insects Captured | Fold Increase over Control | Reference |

| Aedes taeniorhynchus | Interval Suction Trap | Control (no bait) | Varies | - | |

| CO2 (200 cc/min) | Varies | - | |||

| Oct-1-en-3-ol | Varies | - | |||

| CO2 + Oct-1-en-3-ol | Significantly higher | Synergistic | |||

| Anopheles spp. | Interval Suction Trap | CO2 + Oct-1-en-3-ol | Significantly higher | Synergistic | |

| Wyeomyia mitchellii | Interval Suction Trap | CO2 + Oct-1-en-3-ol | Significantly higher | Synergistic | |

| Culex spp. | Interval Suction Trap | CO2 + Oct-1-en-3-ol | Less pronounced increase | Additive | |

| Aedes albopictus | Mosquito Magnet™ Pro | Control (CO2 only) | 166 | - | |

| CO2 + Octenol | 1335 | 8.0x | |||

| Aedes albopictus | CDC Fay-Prince Trap | No Bait | Low | - | |

| Octenol | Low | No significant difference from no bait | |||

| CO2 | Significantly higher | - | |||

| CO2 + Octenol | Significantly higher | No significant difference from CO2 alone | |||

| Culex tritaeniorhynchus | CDC Light Trap | Light only | Very few | - | |

| Light + Oct-1-en-3-ol | Very few | - | |||

| Light + CO2 | Significant increase | - | |||

| Light + CO2 + Oct-1-en-3-ol | Synergistically greater numbers | - |

Table 2: Laboratory Behavioral Assays

| Insect Species | Assay Type | Compound | Dose/Concentration | Behavioral Response | Reference |

| Culex quinquefasciatus | Y-tube Olfactometer | (R)-(-)-1-octen-3-ol | Two doses | Increased activation | |

| (R:S)-1-octen-3-ol (84:16) | Seven doses | Increased sustained flight | |||

| Culex quinquefasciatus | Surface Landing & Feeding Assay | Racemic 1-octen-3-ol | 0.01% and 0.1% | Attraction | |

| Racemic 1-octen-3-ol | 1% and 10% | Repellency | |||

| (R)- and (S)-1-octen-3-ol | 1% | Repellency | |||

| Aedes aegypti | High-Throughput Screening System | Biogents-lure™ (containing octenol) | 0.005 g | Highest attraction | |

| Biogents-lure™ | ≥ 0.2 g | Repellent response | |||

| Culex quinquefasciatus | High-Throughput Screening System | Biogents-lure™ | Wider range of amounts | Attraction |

Table 3: Electrophysiological Responses to Oct-1-en-3-ol

| Insect Species | Recording Technique | Compound | Response Metric | Key Finding | Reference |

| Aromia bungii (Red-necked longhorn beetle) | Electroantennography (EAG) | 1-octen-3-ol | EAG amplitude (>0.8 mV in males) | High antennal sensitivity | |

| Anoplophora glabripennis (Asian longhorned beetle) | Electroantennography (EAG) | (Z)-3-hexenol (for comparison) | Minimum molecules for response (female): 3.99 x 10^4 at 0.01 mV | Quantified molecular sensitivity | |

| Navel Orangeworm | Electroantennography (EAG) | 1-octen-3-ol | Ranks 9th among 25 most stimulating volatiles for females | Strong antennal response |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of ecological studies. Below are protocols for key experiments cited in the context of oct-1-en-3-ol research.

Field Trapping with CDC Light Traps

Objective: To assess the attractancy of oct-1-en-3-ol, alone or in combination with CO2, for night-flying insects in a field setting.

Materials:

-

CDC (Centers for Disease Control and Prevention) light traps

-

6-volt battery

-

Light source (e.g., incandescent bulb)

-

Collection bag or container

-

CO2 source (e.g., dry ice in an insulated container, compressed gas cylinder with a regulator)

-

Oct-1-en-3-ol lure (e.g., impregnated rubber septum or a vial with a wick)

-

Rain shield for the trap

Procedure:

-

Trap Placement: Select trapping sites that are representative of the target insect's habitat. Traps should be placed at a standardized height (e.g., 1.5 meters above the ground) and a sufficient distance apart to avoid interference (e.g., > 50 meters).

-

Bait Preparation and Placement:

-

Control Trap: Operated with only the light source.

-

CO2-Baited Trap: A cooler containing a known quantity of dry ice (e.g., 1.4 kg) is placed adjacent to the trap, with an opening to allow for the sublimation and release of CO2 gas at a specific rate (e.g., 53 g/h). Alternatively, a gas cylinder with a regulator can be used for a more controlled release.

-

Oct-1-en-3-ol-Baited Trap: The lure is suspended near the trap's air intake. The release rate of the lure should be known and consistent.

-

Combination-Baited Trap: Both the CO2 source and the oct-1-en-3-ol lure are placed near the trap.

-

-

Trap Operation: Traps are typically operated from dusk to dawn. The collection bags are retrieved the following morning.

-

Data Collection and Analysis: Captured insects are identified and counted. Statistical analyses (e.g., ANOVA, Tukey's test) are used to compare the number of target insects captured in each trap type.

Laboratory Y-Tube Olfactometer Assay

Objective: To determine the behavioral response (attraction, repellency, or neutrality) of an insect to oct-1-en-3-ol in a controlled laboratory setting.

Materials:

-

Y-tube olfactometer (glass or plastic)

-

Air source (purified and humidified)

-

Flow meters to regulate airflow

-

Odor source chambers

-

Test insect holding chamber

-

Light source for even illumination

-

Oct-1-en-3-ol solution of known concentration

-

Solvent control (e.g., paraffin oil or hexane)

-

Filter paper or other substrate for odor application

Procedure:

-

Setup: The Y-tube olfactometer is positioned horizontally. Each arm of the 'Y' is connected to an odor source chamber. Purified, humidified air is passed through each arm at a constant rate (e.g., 250 ml/min).

-

Odor Preparation: A known amount of the oct-1-en-3-ol solution is applied to a filter paper and placed in one of the odor source chambers. The solvent control is placed in the other chamber.

-

Insect Introduction: A single insect is introduced into the base of the Y-tube.

-

Behavioral Observation: The insect's movement is observed for a set period (e.g., 15 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.

-

Data Analysis: The number of insects choosing the test arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a significant preference for either arm. The experiment is repeated with multiple insects. To avoid spatial bias, the position of the test and control arms is alternated between trials.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to oct-1-en-3-ol.

Materials:

-

Intact insect antenna

-

Micromanipulators

-

Glass capillary electrodes filled with saline solution

-

Reference electrode

-

AC/DC amplifier

-

Data acquisition system and software (e.g., AutoSpike)

-

Odor delivery system (e.g., Pasteur pipette with odor-impregnated filter paper)

-

Purified air stream

Procedure:

-

Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed in contact with the recording and reference electrodes, respectively.

-

Odor Delivery: A puff of purified air is passed through a Pasteur pipette containing filter paper loaded with a known concentration of oct-1-en-3-ol. This odor-laden air is directed over the antenna.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded by the software.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different concentrations of oct-1-en-3-ol can be used to generate a dose-response curve. A solvent blank and a standard reference compound are used as controls.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum in response to oct-1-en-3-ol.

Materials:

-

Immobilized insect

-

Microscope with high magnification

-

Micromanipulators

-

Sharpened tungsten or glass recording electrode

-

Reference electrode (e.g., inserted into the insect's eye)

-

Preamplifier and amplifier

-

Data acquisition system and software for spike sorting

-

Odor delivery system

Procedure:

-

Insect Preparation: The insect is mounted and its antenna or maxillary palp is stabilized to prevent movement.

-

Electrode Placement: Under high magnification, the recording electrode is carefully inserted into the base of a single olfactory sensillum. The reference electrode is placed in a non-olfactory part of the insect, such as the eye.

-

Odor Stimulation: A controlled puff of air containing oct-1-en-3-ol is delivered to the sensillum.

-

Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is recorded. The number of spikes in a given time window before, during, and after the stimulus is counted. The response is often calculated as the number of spikes during the stimulus minus the number of spikes in a pre-stimulus period.

Signaling Pathways and Visualizations

The detection of oct-1-en-3-ol by an insect begins with its interaction with specific odorant receptors (ORs) located on the dendritic membrane of OSNs. In insects, these ORs are typically heterodimers, consisting of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit (Orco). The binding of oct-1-en-3-ol to the OrX subunit is thought to induce a conformational change that opens the Orco ion channel, leading to an influx of cations and depolarization of the neuron. However, there is also evidence for the involvement of G-protein coupled, metabotropic signaling cascades, which may modulate the primary ionotropic response, possibly through the production of second messengers like cAMP.

Below are Graphviz diagrams illustrating a typical experimental workflow for an olfactometer assay and the current understanding of the insect olfactory signaling pathway.

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Caption: Insect olfactory signal transduction pathway.

Conclusion

Oct-1-en-3-ol plays a complex and critical role in the chemical ecology of many insect species. While it is a potent attractant for numerous hematophagous insects, especially in the presence of CO2, its effects are highly dependent on the insect species, the dose of the compound, and the presence of other chemical cues. The dual nature of this compound, acting as both an attractant and a repellent, underscores the sophistication of insect olfactory systems. A thorough understanding of the quantitative behavioral responses, the experimental conditions under which these responses are observed, and the underlying neurophysiological mechanisms is essential for the development of effective semiochemical-based strategies for pest management and disease vector control. Future research should continue to unravel the intricacies of the signaling pathways and the ecological factors that modulate insect responses to this ubiquitous and powerful semiochemical.

References

Commercial Availability and Technical Applications of High-Purity Oct-1-en-3-ol-d3: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results in analytical studies. This technical guide provides an in-depth overview of the commercial availability of high-purity Oct-1-en-3-ol-d3, a deuterated analog of the volatile organic compound 1-octen-3-ol. It also details experimental protocols for its application and explores its relevance in biological signaling pathways.

Commercial Suppliers and Availability

High-purity this compound is a specialized chemical and its availability is limited compared to its non-deuterated counterpart. While many major chemical suppliers offer 1-octen-3-ol, the deuterated form is primarily available from companies specializing in stable isotope-labeled compounds. MedChemExpress is a known supplier of this compound. Researchers are advised to contact these suppliers directly to obtain the most current information on availability, pricing, and to request a certificate of analysis with detailed purity and isotopic enrichment data.

For comparative purposes, the following table summarizes the availability of both the deuterated and non-deuterated forms of Oct-1-en-3-ol from various suppliers.

| Supplier | Compound | Catalog Number (Example) | Purity | Available Quantities |

| MedChemExpress | 1-Octen-3-one-d3 | - | >98% (for related compound) | Custom Synthesis |

| Thermo Fisher Scientific | 1-Octen-3-ol | A14741 | 98% | 5g, 25g, 100g |

| Sigma-Aldrich | 1-Octen-3-ol | W358401 | ≥98% | 100g, 500g, 1kg |

| Cayman Chemical | 1-Octen-3-ol | 10007898 | ≥98% | 1g, 5g |

| Santa Cruz Biotechnology | 1-Octen-3-ol | sc-239155 | - | - |

Experimental Protocols: Quantitative Analysis using GC-MS and Stable Isotope Dilution

This compound is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of 1-octen-3-ol in various matrices by gas chromatography-mass spectrometry (GC-MS). The following is a detailed protocol synthesized from established methodologies.

Preparation of Standards and Samples

-

Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or methyl tert-butyl ether (MTBE) at a concentration of, for example, 1 mg/mL. Store at -20°C.

-

Working Standard Solution: Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 1 µg/mL) with the same solvent.

-

Sample Preparation:

-

To a known amount of the sample (e.g., 1 g of homogenized tissue, 1 mL of biological fluid), add a precise volume of the this compound working standard solution. The amount of internal standard added should be comparable to the expected amount of the native analyte in the sample.

-

For solid samples, perform an extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

-

For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Injector: Operate in splitless mode to enhance sensitivity. Set the injector temperature to 250°C.

-

Oven Temperature Program: A typical program would be: start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Use selected ion monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for both 1-octen-3-ol and this compound. For 1-octen-3-ol, key ions include m/z 57, 83, and 128. For this compound, the corresponding ions will be shifted by +3 m/z (e.g., m/z 60, 86, and 131).

-

Data Analysis: Quantify the native 1-octen-3-ol by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

-

Signaling Pathway and Experimental Workflow Visualizations

The biological effects of 1-octen-3-ol have been a subject of research, particularly its impact on the dopaminergic system. Studies have shown that 1-octen-3-ol can inhibit the dopamine transporter (DAT), potentially leading to neurotoxic effects. The following diagrams illustrate a simplified signaling pathway and a general experimental workflow for studying such effects.

Caption: 1-Octen-3-ol's inhibitory effect on the dopamine transporter (DAT).

Caption: Experimental workflow for in vitro neurotoxicity studies of 1-octen-3-ol.

Mass Spectrometry Fragmentation of Oct-1-en-3-ol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Oct-1-en-3-ol-d3, a deuterated isotopologue of the volatile organic compound oct-1-en-3-ol. This information is critical for researchers utilizing this labeled compound as an internal standard in quantitative mass spectrometry-based assays, as well as for those studying its metabolism and pharmacokinetic properties. Understanding the fragmentation behavior is essential for accurate compound identification, structural elucidation, and the development of robust analytical methods.

Introduction to the Mass Spectrometry of Oct-1-en-3-ol

Oct-1-en-3-ol, also known as mushroom alcohol, is a secondary alcohol containing a terminal vinyl group. Its mass spectrum is characterized by fragmentation pathways typical for alcohols, primarily α-cleavage and dehydration.[1][2] The deuterated analog, this compound, where three deuterium atoms are located on the terminal vinyl group (positions 1 and 2), is a valuable tool in analytical chemistry. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated form.[3]

The molecular weight of non-deuterated Oct-1-en-3-ol is 128.21 g/mol , while this compound has a molecular weight of 131.23 g/mol .[3][4] This mass difference is the basis for its use as an internal standard.

Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 131. The subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways

The principal fragmentation mechanisms for Oct-1-en-3-ol and its deuterated analog are:

-

α-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.

-

Dehydration: The loss of a water molecule (H₂O) is another common fragmentation pathway for alcohols.

-

Allylic Cleavage: The presence of a double bond can facilitate cleavage at the allylic position.

-

Hydrocarbon Fragmentation: Cleavage of the alkyl chain can also occur, leading to a series of hydrocarbon fragments.

Predicted Fragmentation Data

The following tables summarize the predicted and known quantitative data for the major fragment ions of both Oct-1-en-3-ol and this compound under electron ionization.

Table 1: Mass Spectrometry Fragmentation Data for Oct-1-en-3-ol

| m/z | Proposed Fragment Ion | Structure of Ion | Proposed Fragmentation Pathway | Relative Intensity (%) |

| 128 | [C₈H₁₆O]⁺• | [CH₂(CH)CH(OH)C₅H₁₁]⁺• | Molecular Ion | Low |

| 110 | [C₈H₁₄]⁺• | Loss of H₂O | Low | |

| 85 | [C₆H₁₃]⁺ | α-Cleavage (loss of C₂H₃O•) | Moderate | |

| 72 | [C₄H₈O]⁺• | McLafferty-type rearrangement | Moderate | |

| 57 | [C₃H₅O]⁺ | [CH₂(CH)CH(OH)]⁺ | α-Cleavage (loss of C₅H₁₁•) | 100 (Base Peak) |

| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation | High |

Data compiled from NIST Mass Spectrometry Data Center.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure of Ion | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 131 | [C₈H₁₃D₃O]⁺• | [CD₂(CD)CH(OH)C₅H₁₁]⁺• | Molecular Ion | Low |

| 113 | [C₈H₁₁D₃]⁺• | Loss of H₂O | Low | |

| 85 | [C₆H₁₃]⁺ | α-Cleavage (loss of C₂D₃O•) | Moderate | |

| 75 | [C₄H₅D₃O]⁺• | McLafferty-type rearrangement | Moderate | |

| 60 | [C₃H₂D₃O]⁺ | [CD₂(CD)CH(OH)]⁺ | α-Cleavage (loss of C₅H₁₁•) | High (Predicted Base Peak) |

| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation | High |

Visualization of the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathway of this compound.

Experimental Protocols

A standardized and robust experimental protocol is crucial for the reliable analysis of this compound. The following provides a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology suitable for the analysis of this volatile compound.

Sample Preparation

The method of sample preparation is dependent on the matrix. For liquid samples such as plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended. For air or breath samples, thermal desorption from a sorbent tube is a common technique.

Liquid-Liquid Extraction Protocol:

-

To 1 mL of the liquid sample, add an appropriate internal standard (if this compound is not the internal standard itself).

-

Add 2 mL of a suitable organic solvent (e.g., a 1:1 mixture of hexane and diethyl ether).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-350

-

Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for targeted quantification. For SIM analysis of this compound, monitor ions at m/z 60, 85, and 131. For non-deuterated Oct-1-en-3-ol, monitor ions at m/z 57, 85, and 128.

Conclusion

The predictable fragmentation pattern of this compound, primarily driven by α-cleavage to produce a base peak at m/z 60, makes it an excellent internal standard for the quantification of its non-deuterated analog. The +3 Da mass shift in the molecular ion and the key fragment ion provides clear differentiation from the endogenous compound. The experimental protocol outlined in this guide provides a robust starting point for the development of sensitive and specific analytical methods for the analysis of this important volatile organic compound. Researchers and drug development professionals can utilize this information to confidently incorporate this compound into their analytical workflows.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oct-1-en-3-ol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Oct-1-en-3-ol-d3. Due to the limited availability of directly measured experimental data for this specific deuterated isotopologue, this guide leverages the extensive, publicly available spectral data of its non-deuterated counterpart, Oct-1-en-3-ol, to predict and explain the spectral characteristics of the d3-labeled compound.

Oct-1-en-3-ol, also known as mushroom alcohol, is a secondary alcohol that is a potent attractant for various insects.[1] Its deuterated analogue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based quantification.[1] The deuterium labeling on the vinyl group provides a distinct mass shift, which allows for its differentiation from the endogenous, non-deuterated form.[1]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected quantitative NMR data for this compound, based on the data for the non-deuterated compound. The primary difference in the ¹H NMR spectrum will be the absence of signals corresponding to the protons on the deuterated C1 and C2 positions.[1] In the ¹³C NMR spectrum, the signals for the deuterated carbons (C1 and C2) are expected to exhibit a triplet splitting pattern due to carbon-deuterium coupling.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom # | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-3 | ~4.07 | q | 1H |

| H-4 | ~1.2-1.6 | m | 2H |

| H-5 | ~1.2-1.6 | m | 2H |

| H-6 | ~1.2-1.6 | m | 2H |

| H-7 | ~1.2-1.6 | m | 2H |

| H-8 | ~0.90 | t | 3H |

Data is predicted based on the known spectrum of Oct-1-en-3-ol in CDCl₃. Source: PubChem CID 18827.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom # | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

| C-1 | ~114.4 | t |

| C-2 | ~141.5 | t |

| C-3 | ~73.2 | s |

| C-4 | ~37.1 | s |

| C-5 | ~25.1 | s |

| C-6 | ~31.9 | s |

| C-7 | ~22.7 | s |

| C-8 | ~14.1 | s |

Data is predicted based on the known spectrum of Oct-1-en-3-ol in CDCl₃. The multiplicity 't' (triplet) for C-1 and C-2 is due to C-D coupling. Source: PubChem CID 18827.

Experimental Protocols

A generalized methodology for the NMR analysis of this compound is provided below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation for NMR Spectroscopy:

-

Weighing the Sample : Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. The choice of solvent is critical as chemical shifts can be solvent-dependent.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. A small plug of glass wool can be used in the pipette to filter out any particulate matter.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Data Acquisition:

-

Instrument Setup : The NMR spectrometer should be properly configured for the desired nucleus (¹H or ¹³C).

-

Sample Insertion : Carefully insert the NMR tube into a spinner turbine and place it into the instrument's sample changer or directly into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure high-resolution spectra.

-

Data Acquisition : The NMR experiment is initiated. The spectrometer applies a series of radiofrequency pulses, and the resulting Free Induction Decay (FID) is recorded. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

Data Processing:

-

Fourier Transform : The raw FID data is converted from the time domain to the frequency domain using a Fourier Transform, which produces the NMR spectrum.

-

Phase and Baseline Correction : The spectrum's phase is adjusted to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

-

Referencing : The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration and Analysis : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The chemical shifts, multiplicities, and coupling constants are then analyzed to elucidate the molecular structure.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its analysis by NMR spectroscopy.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

The Fungal Volatile: A Technical Guide to the Biosynthesis of 1-Octen-3-ol in Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-ol is a potent volatile organic compound characteristic of the aroma of fresh mushrooms. Beyond its role as a key flavor component, it is also involved in intricate ecological interactions, acting as a signaling molecule. This technical guide provides an in-depth exploration of the biosynthesis of 1-octen-3-ol in mushrooms, focusing on the enzymatic pathway, key molecular players, and quantitative aspects. Detailed experimental protocols for the analysis of this pathway are provided, along with visualizations of the core biochemical reactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction

1-Octen-3-ol, often referred to as "mushroom alcohol," is an eight-carbon volatile compound that contributes significantly to the characteristic aroma of most mushroom species. Predominantly, the (R)-(-)-enantiomer is produced through biosynthesis and is responsible for the typical mushroom scent, whereas the (S)-(+)-enantiomer has a grassy, moldy aroma[1][2]. The biosynthesis of this compound is a result of the enzymatic breakdown of fatty acids, a pathway that is of significant interest for the food and flavor industry, as well as for researchers studying fungal metabolism and chemical ecology. This guide will detail the core biosynthetic pathway, present key quantitative data, and provide methodologies for its study.

The Core Biosynthetic Pathway

The primary precursor for 1-octen-3-ol biosynthesis in mushrooms is linoleic acid, a polyunsaturated fatty acid abundant in fungal tissues[3][4]. The pathway involves a two-step enzymatic cascade mediated by lipoxygenase (LOX) and hydroperoxide lyase (HPL).

First, lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes the introduction of molecular oxygen into linoleic acid to form a hydroperoxide intermediate. In the case of 1-octen-3-ol synthesis in many mushrooms, such as Agaricus bisporus, this intermediate is 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD)[1]. Subsequently, hydroperoxide lyase cleaves the C-C bond of 10-HPOD, yielding the C8 compound 1-octen-3-ol and 10-oxo-decanoic acid.

In some species, an alternative pathway involving the formation of 13-hydroperoxy-linoleic acid (13-HPOD) can lead to the production of 1-octen-3-one, which can then be reduced to 1-octen-3-ol. However, the direct formation from 10-HPOD is considered the major pathway in many common edible mushrooms.

Quantitative Data

The efficiency of the 1-octen-3-ol biosynthesis pathway is influenced by various factors, including mushroom species, developmental stage, and environmental conditions. This section summarizes key quantitative data related to enzyme activity and product concentration.

Table 1: Enzyme Activity and Optimal Conditions

| Enzyme/System | Source Organism | Specific Activity | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Reference(s) |

| Lipoxygenase (LOX) | Pleurotus ostreatus | 804 U/mg protein | 8.0 | 30 | - | - | |

| Lipoxygenase (LOX) | Aspergillus niger | 1069.7 U/mg protein | 6.5 | 35 | 0.2 mg/mL | 45 µM/min | |

| AbLOX + AbHPL | Agaricus bisporus | - | 7.2 | 35 | - | - | |

| Hydroperoxide Lyase (HPL) | Soybean (Glycine max) | 161 U/mg protein | - | - | 25 µM | 275.48 x 10⁻³ ΔOD/min | |

| Crude Homogenate Bioreactor | Agaricus bisporus | - | 7.5 | 7.8 | - | - |

Note: One unit (U) of lipoxygenase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm. HPL activity units can vary based on the assay method. Data for soybean HPL is provided as a reference due to limited availability of kinetic data for mushroom HPL.

Table 2: Concentration and Purity of 1-Octen-3-ol in Various Mushroom Species

| Mushroom Species | 1-Octen-3-ol Concentration (µg/g fresh weight) | Optical Purity of (R)-(-)-1-octen-3-ol (%) | Reference(s) |

| Agaricus bisporus | Varies (up to ~37 ppm in gills) | > 98.5 | |

| Pleurotus ostreatus | - | High | |

| Hericium erinaceum | - | High | |

| Pholiota nameco | - | High | |

| Lentinula edodes | - | High | |

| Boletus edulis | - | High | |

| Xerocomus badius | - | > 82.1 | |

| Macrolepiota procera | - | High | |

| Pleurotus pulmonarius | Up to 700 µg/g in submerged culture | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 1-octen-3-ol biosynthesis.

Enzyme Extraction

A general protocol for the extraction of lipoxygenase and hydroperoxide lyase from fresh mushroom tissue is as follows:

-

Homogenization: Homogenize fresh mushroom tissue (e.g., gills of Agaricus bisporus) in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-7.0) at a ratio of 1:3 (w/v). Perform all steps at 4°C to minimize enzyme degradation.

-

Filtration: Filter the homogenate through several layers of cheesecloth to remove solid debris.

-

Centrifugation: Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.

-

Supernatant Collection: The resulting supernatant contains the crude enzyme extract and can be used for activity assays or further purification.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay is based on the formation of conjugated dienes from linoleic acid, which absorb light at 234 nm.

-

Substrate Preparation: Prepare a stock solution of linoleic acid (e.g., 10 mM) in a suitable solvent like ethanol.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0) and the linoleic acid substrate (final concentration ~0.5 mM).

-

Initiation of Reaction: Add a small volume of the enzyme extract to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the LOX activity.

Hydroperoxide Lyase (HPL) Activity Assay (KI-Starch Method)

This method detects the hydroperoxide substrate that is consumed by HPL.

-

Substrate Preparation: Prepare the fatty acid hydroperoxide substrate by incubating linoleic acid with a lipoxygenase solution.

-

Enzymatic Reaction: Incubate the prepared hydroperoxide substrate with the mushroom enzyme extract in a suitable buffer (e.g., 0.1 M PBS).

-

Reaction Termination and Color Development: Stop the reaction by adding glacial acetic acid. Then, add a freshly prepared saturated potassium iodide (KI) solution and a 1% starch solution. The remaining hydroperoxides will oxidize iodide to iodine, which forms a blue-black complex with starch.

-

Measurement: Measure the absorbance at a suitable wavelength (e.g., 470 nm). A decrease in absorbance compared to a control without HPL indicates HPL activity.

Analysis of 1-Octen-3-ol by HS-SPME-GC-MS

This is a sensitive method for the identification and quantification of volatile compounds.

-

Sample Preparation: Place a known amount of mushroom tissue or the reaction mixture from an in vitro assay into a sealed vial.

-

Headspace Solid-Phase Microextraction (HS-SPME): Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injector of a gas chromatograph to desorb the analytes.

-

Separation: Use a suitable capillary column (e.g., DB-5MS) to separate the volatile compounds. A typical temperature program would be an initial hold at a low temperature (e.g., 50°C) followed by a ramp to a high temperature (e.g., 280°C).

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of 1-octen-3-ol is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

-

Conclusion

The biosynthesis of 1-octen-3-ol in mushrooms is a well-defined enzymatic process that is central to the characteristic aroma of these fungi. The pathway, initiated from linoleic acid and catalyzed by lipoxygenase and hydroperoxide lyase, represents a valuable system for both fundamental research in fungal biochemistry and applied science in flavor production. The methodologies outlined in this guide provide a robust framework for the investigation of this pathway, enabling researchers to quantify enzyme activities, analyze product formation, and explore the diversity of this pathway across different fungal species. Further research into the specific kinetic properties of mushroom-derived enzymes and the regulation of this pathway will undoubtedly uncover new opportunities for biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Oct-1-en-3-ol-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Oct-1-en-3-ol-d3 as an internal standard in the quantitative analysis of its non-labeled counterpart, Oct-1-en-3-ol, by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, ensuring high accuracy and precision by correcting for matrix effects and variations that may occur during sample preparation and analysis.

Principle of Stable Isotope Dilution Analysis (SIDA)

The foundation of this analytical approach is Stable Isotope Dilution Analysis (SIDA). In SIDA, a known quantity of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the earliest stage of the analytical process.[1][2] This deuterated internal standard is chemically identical to the native analyte (Oct-1-en-3-ol) and therefore exhibits nearly identical behavior during extraction, derivatization, and chromatographic separation.[1][3]

However, due to the presence of deuterium atoms, the internal standard has a different mass-to-charge ratio (m/z) which allows it to be distinguished from the native analyte by the mass spectrometer.[1] By measuring the ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample handling or matrix-induced signal suppression or enhancement.

Experimental Protocols

The selection of the appropriate experimental protocol is contingent on the sample matrix. Below are detailed methodologies for common applications.

Analysis of Oct-1-en-3-ol in Food and Beverage Matrices

This protocol is suitable for the analysis of volatile compounds like 1-octen-3-ol in complex matrices such as mushrooms, cheese, milk, beer, and wine.

Materials and Reagents:

-

Oct-1-en-3-ol (analytical standard, ≥98% purity)

-

This compound (internal standard, ≥98% purity)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Standard Preparation:

-